molecular formula C11H13ClO2 B165054 2-(4-Chlorophenyl)-3-methylbutanoic acid CAS No. 2012-74-0

2-(4-Chlorophenyl)-3-methylbutanoic acid

Cat. No. B165054
CAS RN: 2012-74-0
M. Wt: 212.67 g/mol
InChI Key: VTJMSIIXXKNIDJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methylbutanoic acid, more commonly known as chlorpheniramine, is a widely used synthetic antihistamine drug that is used to treat allergies, the common cold, and other respiratory ailments. Chlorpheniramine is a member of the piperazine family of compounds and is closely related to other antihistamines such as diphenhydramine and brompheniramine. Chlorpheniramine is an H1 receptor antagonist, meaning that it blocks the action of histamine, a chemical released by the body during an allergic reaction. By blocking the action of histamine, chlorpheniramine helps to reduce symptoms such as sneezing, itching, and watery eyes.

Scientific Research Applications

  • Insecticidal Activity :

    • A study by Wang et al. (2012) investigated the insecticidal activity of compounds synthesized by connecting eugenol derivatives to 2-(4-chlorophenyl)-3-methylbutanoic acid. They found that these compounds exhibited significant toxicity against the larvae of Culex pipens quinquefasciatus.
  • Synthesis and Electronic Properties :

    • Research by Nazeer et al. (2020) focused on synthesizing derivatives of 2-(4-chlorophenyl)-3-methylbutanoic acid and analyzing their electronic properties. This study explored the potential of these compounds in various electronic applications.
  • Aroma Compounds in Beverages :

    • Gracia-Moreno et al. (2015) developed a method for determining the presence of compounds including 2-(4-chlorophenyl)-3-methylbutanoic acid in wines and other alcoholic beverages. Their research contributes to understanding the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
  • Agricultural Applications :

    • A study by Campos et al. (2015) demonstrated the use of 2-(4-chlorophenyl)-3-methylbutanoic acid in the formulation of solid lipid nanoparticles for sustained release of fungicides. This application is particularly relevant in agricultural practices.
  • Synthesis of Dysideaproline E :

    • Owusu-Ansah et al. (2011) reported the synthesis of (S)-4,4-Dichloro-3-methylbutanoic acid, a derivative of 2-(4-chlorophenyl)-3-methylbutanoic acid, as an intermediate in the synthesis of dysideaproline E, a compound with potential medicinal applications (Owusu-Ansah, Durow, Harding, Jordan, O'Connell, & Willis, 2011).
  • Antitumor Evaluation and Molecular Docking :

    • The antitumor activity of substituted 2-benzylidenebutane-1,3-dione, which includes 2-(4-chlorophenyl)-3-methylbutanoic acid derivatives, was evaluated by Al-Suwaidan et al. (2015). The study also involved molecular docking to understand their mechanism of action against cancer cells.
  • Environmental Chemistry :

    • The extraction properties of compounds including 2-(4-chlorophenyl)-3-methylbutanoic acid were studied by Golubyatnikova et al. (2012), contributing to environmental chemistry, particularly in the context of acid extraction.
  • Pesticide Metabolite Uptake in Plants :

    • Research by Fujisawa, Kurosawa, & Katagi (2006) examined the uptake and transformation of pesticide metabolites, including 2-(4-chlorophenyl)-3-methylbutanoic acid, by duckweed, highlighting its environmental impact and behavior in aquatic plants.

properties

IUPAC Name

2-(4-chlorophenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJMSIIXXKNIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883537
Record name Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-methylbutanoic acid

CAS RN

2012-74-0
Record name 2-(4-Chlorophenyl)-3-methylbutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2012-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)-
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Record name Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-3-methylbutyric acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1.8 grams (0.0078 mole) of cyano(6-(3-fluorophenoxy)-2-pyridine methanol and 2.4 grams (0.0098 mole) of 2-isopropyl-2-(4-chlorophenyl)-acetic acid chloride in 50 milliliters of anhydrous ether was added 3 milliliters of triethylamine. A white precipitate separated out immediately. The reaction mixture was stirred at room temperature for one-half (1/2) hour. The mixture was successively washed with water, dilute hydrochloric acid, dilute sodium hydroxide, dilute sodium bicarbonate, dilute hydrochloric acid and water and thereafter dried over anhydrous magnesium sulfate and concentrated under vacuo to give 3.6 grams of 4-chloro-α-(1-methylethyl)benzeneacetic acid:cyano(6-(3-fluorophenoxy)-2-pyridinyl)methyl ester product as a viscous yellow oil having a refractive index of nD25 =1.5560. The structure of the product was confirmed by its nuclear magnetic resonance spectrum (NMR). In addition, upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 65.52, 4.74 and 6.18 percent, respectively, as compared with theoretical contents of 65.66, 4.59 and 6.38 percent, respectively, as calculated for the above-named compound (Compound No. 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution was prepared by admixing 3.0 grams (0.014 mole) of 6-(phenoxy)picolinalcohol, 3.5 grams (0.015 mole) of 2-isopropyl-2-(4-chlorophenyl)acetic acid chloride 10 milliliters of triethylammonium and 100 milliliters of dry ether. The reaction mixture was agitated at room temperature for 1 hour. The resulting reaction product mixture was successively washed with dilute hydrochloric acid, dilute sodium hydroxide, dried over anhydrous magnesium sulfate, filtered through silica gel and concentrated to give 5.3 grams of the desired 4-chloro-α-(1-methylethyl)benzeneacetic acid:(6-phenoxy-2-pyridinyl)methyl ester. The product, a viscous yellow oil, had a refractive index of 1.5664 and the structure of the product was confirmed by NMR. Upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 68.83, 5.19 and 3.10 percent, respectively, as compared with the theoretical contents of 69.78, 5.60 and 3.54 percent, respectively, as calculated for the above named compounds (Compound No. 2).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution was prepared by admixing 3.0 grams (0.014 mole) of 6-(phenoxy)picolinalcohol, 3.5 grams (0.015 mole) of 2-isopropyl-2-(4-chlorophenyl)acetic acid chloride 10 milliliters of triethylamine and 100 milliliters of dry ether. The reaction mixture was agitated at room temperature for 1 hour. The resulting reaction product mixture was successively washed with dilute hydrochloric acid, dilute sodium hydroxide, dried over anhydrous magnesium sulfate, filtered through silica gel and concentrated to give 5.3 grams of the desired 4-chloro-α-(1-methylethyl)benzeneacetic acid:(6-phenoxy-2-pyridinyl)methyl ester. The product, a viscous yellow oil, had a refractive index of 1.5664 and the structure of the product was confirmed by NMR. Upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 68.83, 5.19 and 3.10 percent, respectively, as compared with the theoretical contents of 69.78, 5.60 and 3.54 percent, respectively, as calculated for the above named compounds (Compound No. 2).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-3-methylbutanoic acid
Reactant of Route 2
2-(4-Chlorophenyl)-3-methylbutanoic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-3-methylbutanoic acid
Reactant of Route 4
2-(4-Chlorophenyl)-3-methylbutanoic acid
Reactant of Route 5
2-(4-Chlorophenyl)-3-methylbutanoic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-3-methylbutanoic acid

Citations

For This Compound
56
Citations
Y Crameri, J Foricher, M Scalone, R Schmid - Tetrahedron: Asymmetry, 1997 - Elsevier
A short, technically feasible route was developed for the synthesis of (S)2-(4-fluorophenyl)-3-methylbutanoic acid (S)- 2 with an overall yield of 80% starting from 4-fluorophenylacetic …
Number of citations: 32 www.sciencedirect.com
H Nohira, D Terunuma, S Kobe - Agricultural and Biological …, 1982 - jstage.jst.go.jp
-COOH, NH)]. These data indicate that the salt consisted of 2mol of 2 and 1mol of diethylamine. It is interesting that the solubilities of the salts of 2 with diethylamine in water change …
Number of citations: 5 www.jstage.jst.go.jp
X Wang, M Yi, Q Du, A Wu, R Xiao - Medicinal Chemistry Research, 2012 - Springer
A novel series of pyrethriods was designed and synthesized by connecting various eugenol derivatives to either a chrysanthematic acid or 2-(4-chlorophenyl)-3-methylbutanoic acid. …
Number of citations: 12 link.springer.com
SJ Xue, A Chai, ZJ Cai, CS Xiang… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C20H21ClN4OS·C3H7NO, the molecules are linked to each other through an N—H⋯O hydrogen bond to form chains to which the dimethylformamide solvent …
Number of citations: 4 scripts.iucr.org
CS Anjos, WG Birolli, ALM Porto - Journal of the Brazilian Chemical …, 2020 - SciELO Brasil
New biocatalysts for bioremediation techniques are necessary nowadays. Therefore, a bacterial consortium isolated from Brazilian Savannah was employed for biodegradation of 100 …
Number of citations: 17 www.scielo.br
T Fujisawa, M Kurosawa, T Katagi - Journal of agricultural and …, 2006 - ACS Publications
Uptake and transformation of 14 C-labeled metabolites from several pesticides, 3-methyl-4-nitrophenol (1), 3,5-dichloroaniline (2), 3-phenoxybenzoic acid (3), (R,S)-2-(4-chlorophenyl)-3…
Number of citations: 25 pubs.acs.org
H Nohira, D Terunuma, S Kobe, I Asakura… - Agricultural and …, 1986 - Taylor & Francis
(±)-2-(4-Substituted phenyl)-3-methylbutanoic acids (2a~c) were optically resolved by preferential crystallization in the form of their diethylamine salts (3a~c). The molar ratio of the acid …
Number of citations: 11 www.tandfonline.com
WG Birolli, EM Borges, M Nitschke, LPC Romão… - Water, Air, & Soil …, 2016 - Springer
This manuscript reports on a study of new biocatalysts for the biodegradation of pyrethroid pesticides, such as esfenvalerate. Experiments of esfenvalerate biodegradation by bacteria …
Number of citations: 24 link.springer.com
ZV Schofield, D Croker, AAB Robertson, NL Massey… - Scientific reports, 2018 - nature.com
Short chain fatty acids (SCFAs) are protective against inflammatory diseases. Free fatty acid receptor 2 (FFA2), is a target of SCFAs however, their selectivity for FFA2 over other FFA …
Number of citations: 7 www.nature.com
R Colombo, TCR Ferreira, JH Yariwake… - Journal of the Brazilian …, 2015 - SciELO Brasil
The pyrethroids, their metabolites and by-products have been recognized as toxic to environment and human health. Despite several studies about esfenvalerate toxicity and its …
Number of citations: 11 www.scielo.br

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